molecular formula C8H9N5O B1298363 3-Methoxy-4-tetrazol-1-yl-phenylamine CAS No. 524040-12-8

3-Methoxy-4-tetrazol-1-yl-phenylamine

Cat. No.: B1298363
CAS No.: 524040-12-8
M. Wt: 191.19 g/mol
InChI Key: TUPYLXVIGMMVPZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-tetrazol-1-yl-phenylamine: is an organic compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of a methoxy group, a tetrazole ring, and an amine group attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of proteomics and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-tetrazol-1-yl-phenylamine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Tetrazole Ring to the Phenyl Ring: This step involves the reaction of the synthesized tetrazole with a phenylamine derivative under suitable conditions to form the desired compound.

    Introduction of the Methoxy Group: The final step involves the methylation of the phenyl ring using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-tetrazol-1-yl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Methoxy-4-tetrazol-1-yl-phenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-tetrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate neurotransmitter levels in the brain, thereby exerting its antidepressant and anxiolytic effects. The compound may interact with receptors such as serotonin and dopamine receptors, influencing their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-tetrazol-1-yl-phenylamine
  • 3-Methoxy-5-tetrazol-1-yl-phenylamine
  • 3-Methoxy-4-tetrazol-2-yl-phenylamine

Uniqueness

3-Methoxy-4-tetrazol-1-yl-phenylamine is unique due to the specific positioning of the methoxy and tetrazole groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Methoxy-4-tetrazol-1-yl-phenylamine is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8_8H9_9N5_5O, featuring a methoxy group, a tetrazole ring, and an amine group attached to a phenyl ring. The structural characteristics contribute to its unique biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines. For instance:

Cell Line IC50_{50} (µM)
A549 (Lung Cancer)4.22
MCF-7 (Breast Cancer)5.33
HCT-116 (Colon Cancer)3.46
DU-145 (Prostate Cancer)1.48

These values suggest that the compound effectively targets cancer cells while demonstrating lower toxicity towards normal cells .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-α\alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

The mechanism of action of this compound involves several pathways:

  • Inhibition of Tubulin Polymerization : The compound has been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in inflammation and apoptosis, including the p38 MAPK pathway, which is crucial for inflammatory responses .

Case Study 1: Anticancer Activity

In a study examining the efficacy of various derivatives of tetrazole compounds, this compound was identified as one of the most potent inhibitors against multiple cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found a significant reduction in cell viability across tested lines, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound demonstrated that it significantly reduced LPS-induced TNF-α\alpha release in murine models. The results indicated that treatment with this compound led to decreased microglial activation and reduced astrocyte proliferation, supporting its role in neuroinflammatory conditions .

Properties

IUPAC Name

3-methoxy-4-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPYLXVIGMMVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354654
Record name 3-Methoxy-4-tetrazol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524040-12-8
Record name 3-Methoxy-4-tetrazol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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